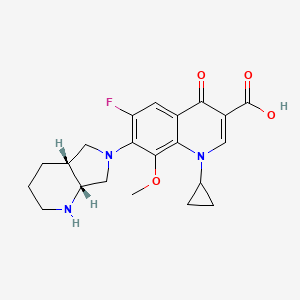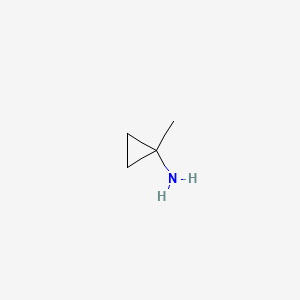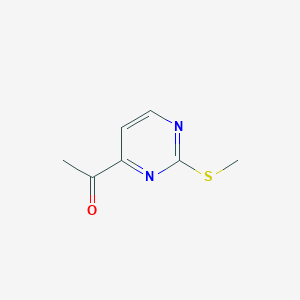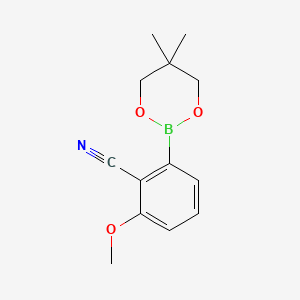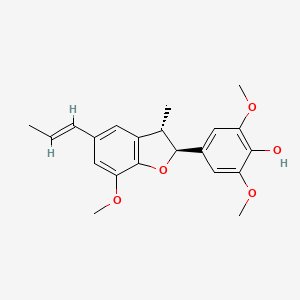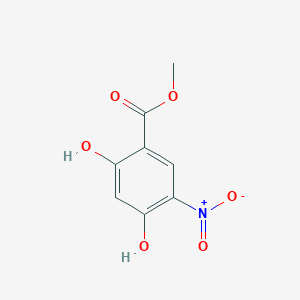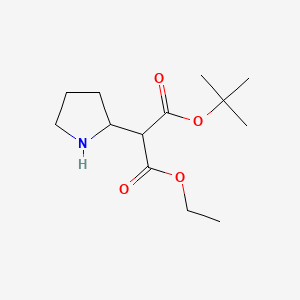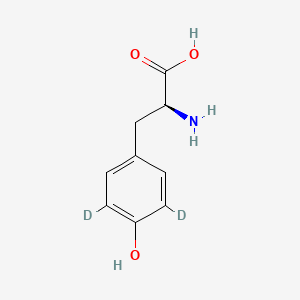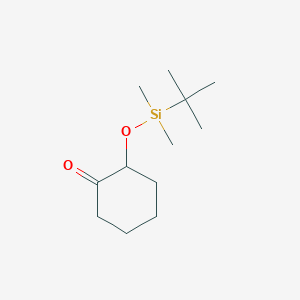
2-(tert-Butyldimethylsilyloxy)cyclohexanone
Overview
Description
2-(tert-Butyldimethylsilyloxy)cyclohexanone, also known as 2-(BDMS)cyclohexanone, is an organic compound that is used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 91–93 °C and a melting point of −51 °C. 2-(BDMS)cyclohexanone is used in a variety of applications, including the synthesis of pharmaceuticals, fragrances, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.
Scientific Research Applications
π-Facial Diastereoselection
The stereochemical course of the 1,2-addition of several allylmetal reagents to 2-methoxycyclohexanone and tetrahydrofuranspiro-(2-cyclohexanone) has been explored. In this context, a 4-tert-butyl group is used as a conformational anchor, affecting chelation and control of π-facial nucleophilic attack (Paquette & Lobben, 1996).
RAFT Polymerization
A room temperature reversible addition–fragmentation transfer (RAFT) polymerization of vinyl monomers using an acid-induced cyclohexanone/tert-butylhydroperoxide initiation system demonstrates living polymerization characteristics (Vandenbergh, Schweitzer‐Chaput, Klussmann, & Junkers, 2016).
Ring-Opening Polymerization
New cyclic esters containing protected functional groups have been synthesized and homo- and copolymerized. These cyclic esters are generated by the Baeyer−Villiger oxidation of cyclohexanone derivatives (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Diels-Alder Reaction
2,5-Bis(tert-butyldimethylsilyloxy)furans, as vicinal bisketene equivalents, have been applied as dienes in the Diels-Alder reaction. This enables convergent access to highly substituted para-hydroquinones (Dissanayake, Hart, Becroft, Sumby, & Newton, 2020).
Carbon-Hydrogen Insertion Reaction
The intramolecular carbon–hydrogen insertion reaction of α-diazo ketones catalyzed by dirhodium(II) has been explored for the stereoselective synthesis of 2,3-cis-2-alkyl-5-oxo-3-silyloxycyclopentanecarboxylates (Yakura, Yamada, Kunimune, Ueki, & Ikeda, 1997).
Cyclohexanone Oxidation
The kinetics of oxygen uptake and the composition of cyclohexanone oxidation products in the azobisisobutyronitrile-initiated oxidation of cyclohexanone have been studied, revealing insights into the reactivity of C-H bonds (Puchkov, Nepomnyashchikh, Kozlova, & Perkel’, 2013).
properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXDUOXGSOLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458367 | |
| Record name | 2-(tert-Butyldimethylsilyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyldimethylsilyloxy)cyclohexanone | |
CAS RN |
74173-08-3 | |
| Record name | 2-(tert-Butyldimethylsilyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



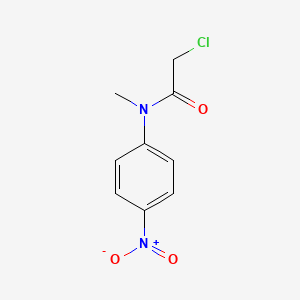
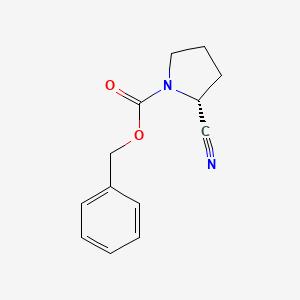
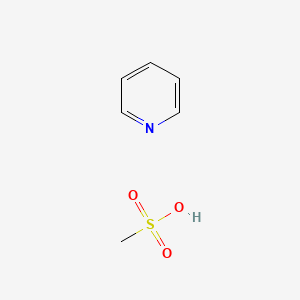
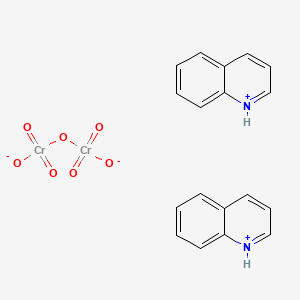
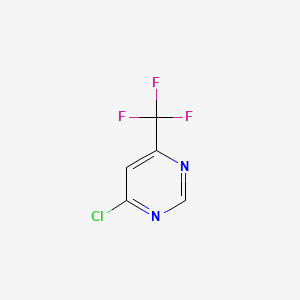
![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)
